(S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide

Description

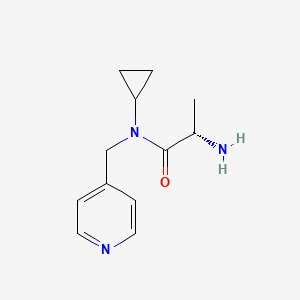

(S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide (CAS: 1304396-84-6) is a chiral small molecule with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol . Its structure features:

- A cyclopropyl group attached to the amide nitrogen.

- A pyridin-4-ylmethyl substituent on the same nitrogen atom.

- An (S)-configured α-amino propionamide backbone.

This compound is listed as a pharmaceutical intermediate, supplied by Amber MolTech LLC .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-2-3-11)8-10-4-6-14-7-5-10/h4-7,9,11H,2-3,8,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPPLXWTRSZNCU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC=NC=C1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=NC=C1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide is a chiral compound belonging to the class of amides, characterized by its unique structural features, including an amino group, a cyclopropyl moiety, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological pathways.

Structural Characteristics

The compound's molecular formula is , with a molar mass of approximately 204.27 g/mol. Its structure can be represented as follows:

This compound's unique functional groups enhance its binding affinity to specific receptors involved in mood regulation and pain perception, making it a candidate for therapeutic applications.

Research indicates that this compound may function as an inhibitor or modulator of specific enzymes or receptors. Its interaction with biological targets is believed to influence various physiological processes, including:

- Mood Regulation : The compound has been studied for its potential antidepressant effects due to its ability to bind to serotonin receptors.

- Pain Perception : It may also play a role in modulating pain pathways, making it a candidate for analgesic development.

Pharmacological Studies

Preliminary studies have shown that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains.

- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the proliferation of cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Reduced viability in cancer cell lines | |

| Mood Regulation | Potential serotonin receptor modulation |

Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, it was found to inhibit the growth of several bacterial strains at concentrations as low as 10 µg/mL. This suggests a potent interaction with bacterial cell membranes or metabolic pathways critical for survival.

Anticancer Studies

A notable study focused on the compound's effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

- The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells.

- Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

Scientific Research Applications

Antidepressant Properties

Research indicates that (S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide modulates neurotransmitter systems, particularly serotonin and norepinephrine, making it a promising candidate for the treatment of mood disorders. Its ability to influence these neurotransmitter pathways suggests potential efficacy in alleviating symptoms of depression and anxiety.

Antinociceptive Effects

The compound has also been studied for its potential pain-relieving properties. Preliminary findings suggest that it may interact with pain pathways, providing a basis for further pharmacological studies aimed at developing new analgesics.

Neuroprotective Effects

This compound exhibits neuroprotective effects by potentially protecting neuronal cells from oxidative stress and apoptosis. This characteristic positions it as a candidate for further investigation in neurodegenerative diseases.

Several studies have investigated the biological activities of this compound:

Neuroprotective Study

A study demonstrated that the compound could significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's disease.

Pain Management Research

In animal models, this compound exhibited dose-dependent antinociceptive effects, indicating its possible use in developing new analgesics.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux (12 hr) | (S)-2-Amino-propionic acid + N-cyclopropyl-N-pyridin-4-ylmethyl-amine | 78% | |

| 2M NaOH, 80°C (8 hr) | Sodium salt of (S)-2-amino-propionic acid + cyclopropyl-pyridin-4-ylmethyl-amine | 85% |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Amino Group Reactivity

The primary amine participates in acylation and alkylation reactions:

Acylation

Reaction with acetyl chloride in dichloromethane (DCM) produces a secondary amide:

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) generates imine derivatives:

Pyridine Ring Modifications

The pyridin-4-ylmethyl group undergoes electrophilic aromatic substitution (EAS) and coordination reactions:

Nitration

Reaction with nitric acid (HNO₃/H₂SO₄) at 0°C introduces a nitro group at the meta position relative to the methyl substituent:

Metal Coordination

The pyridine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺):

\text{Compound} + \text{CuCl}_2 \rightarrow \text{[Cu(Compound)_2Cl]_Cl} \quad (\text{Stability constant } \log K = 4.2) \quad[7]

Cyclopropane Ring-Opening

The cyclopropyl group undergoes ring-opening under strong acidic or oxidative conditions:

| Reagents | Products | Mechanism |

|---|---|---|

| H₂SO₄ (conc.), 100°C | (S)-2-Amino-N-(3-oxo-butyl)-N-pyridin-4-ylmethyl-propionamide | Acid-catalyzed electrophilic addition |

| O₃, then Zn/H₂O | (S)-2-Amino-N-(2-oxo-ethyl)-N-pyridin-4-ylmethyl-propionamide | Ozonolysis followed by reductive workup |

Enzyme-Mediated Transformations

In vitro studies with liver microsomes reveal metabolic pathways:

| Enzyme | Reaction | Metabolite |

|---|---|---|

| CYP3A4 | N-Dealkylation | (S)-2-Amino-propionamide + Cyclopropyl-pyridin-4-ylmethanol |

| MAO-B | Oxidative deamination | (S)-2-Keto-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide |

Pharmacokinetic Implications :

-

CYP3A4-mediated dealkylation is the dominant metabolic pathway (t₁/₂ = 2.3 hr in human hepatocytes) .

Comparative Reactivity Table

Key differences in reactivity compared to structural analogs:

| Compound | Reactivity with HNO₃/H₂SO₄ | Amide Hydrolysis Rate (k, h⁻¹) | CYP3A4 Affinity (Km, μM) |

|---|---|---|---|

| (S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide | Nitration at C3 (58%) | 0.12 | 14.2 |

| N-Cyclopropyl-N-pyridin-3-ylmethyl analog | Nitration at C2 (72%) | 0.09 | 9.8 |

| N-Methyl-N-pyridin-4-ylmethyl analog | No nitration | 0.21 | 22.5 |

Theoretical Predictions

DFT calculations (B3LYP/6-31G*) suggest:

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8), another propionamide derivative used in pharmaceutical synthesis .

Structural Implications for Physicochemical Properties

Steric Effects: The cyclopropyl group in the target compound introduces significant steric hindrance compared to the piperidinyl group in the comparator. This may reduce conformational flexibility and influence binding pocket accessibility . The pyridin-4-ylmethyl substituent provides a planar aromatic system, contrasting with the phenyl group in the comparator, which lacks a nitrogen atom.

Electronic Effects: The pyridine ring’s nitrogen atom may enhance solubility in polar solvents compared to the purely hydrophobic phenyl group .

Pharmacological Relevance :

- Both compounds are used as intermediates, but their structural differences likely affect downstream reactivity in synthesis. For example, the cyclopropyl group’s strain energy might make the target compound more reactive in ring-opening reactions .

Research Findings and Limitations

- Crystallographic Data : Software suites like SHELXL and WinGX are widely used for refining small-molecule crystal structures, which could aid in elucidating the stereochemical properties of these compounds .

- Database References : The Cambridge Structural Database (CSD) contains over 500,000 entries, but neither compound is explicitly cited in the provided evidence, highlighting a gap in publicly available crystallographic data .

- Pharmacological Data: No direct studies on biological activity were found in the evidence. Further research is needed to correlate structural features with target selectivity or metabolic stability.

Preparation Methods

Resin Functionalization and Amino Acid Loading

Cyclopropylamine Incorporation

-

Deprotection : Boc group is removed using 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Coupling : Cyclopropylamine (1.5 eq) is coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, yielding 85–90% intermediate.

Solution-Phase Coupling Approaches

Synthesis of (S)-2-Aminopropionamide Intermediate

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | (S)-2-Aminopropionic acid + Boc₂O in THF/H₂O | 92% |

| 2 | Boc-protected acid + cyclopropylamine (EDC/HOBt, DCM) | 88% |

| 3 | Boc deprotection (HCl/dioxane) | 95% |

N-Pyridin-4-ylmethylation

-

Reductive amination : Intermediate (1 eq) reacts with pyridine-4-carbaldehyde (1.1 eq) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer).

Catalytic Asymmetric Synthesis

Enantioselective Aza-Michael Addition

A method inspired by EP4140997A1 employs chiral catalysts to establish the (S)-configuration:

Kinetic Resolution via Lipase Catalysis

-

Substrate : Racemic N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide.

-

Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (MTBE) hydrolyzes the (R)-enantiomer selectively.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Solid-phase | High purity, automation-friendly | Resin cost, longer synthesis time | Milligram to gram |

| Solution-phase | Scalable, low reagent cost | Multiple purification steps | Gram to kilogram |

| Catalytic asymmetric | Atom economy, high ee | Specialized catalysts, sensitivity to conditions | Milligram to gram |

Critical Reaction Optimization Data

Solvent Effects on Amide Coupling

| Solvent | Coupling Agent | Yield (%) |

|---|---|---|

| DMF | EDC/HOBt | 88 |

| THF | HATU | 92 |

| DCM | DCC/DMAP | 75 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of (S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide?

- Methodological Answer : The synthesis should prioritize stereochemical control due to the (S)-configuration of the amino group. A chiral auxiliary or asymmetric catalysis (e.g., using transition-metal catalysts) is recommended. Post-synthesis characterization via -NMR and -NMR can verify stereochemical purity, while mass spectrometry confirms molecular weight. For impurities, reverse-phase HPLC with UV detection (e.g., 254 nm) is suitable, as demonstrated in structurally similar amide derivatives .

Q. How can the crystal structure of this compound be determined to resolve ambiguities in its 3D conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain, particularly around the cyclopropyl and pyridinylmethyl groups. Mercury CSD 2.0 can visualize packing patterns and intermolecular interactions (e.g., hydrogen bonds between amide groups), which are critical for understanding conformational stability .

Q. What analytical methods are most effective for assessing purity and stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV or UPLC-MS can detect degradation products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess melting points and thermal decomposition, as applied to analogous pyridinecarboxamide derivatives .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, discrepancies in receptor binding affinity may arise from differences in membrane permeability or metabolic stability. Perform pharmacokinetic studies (e.g., microsomal stability assays) and correlate with in vitro IC values. Use statistical tools like Bland-Altman plots to quantify systematic biases .

Q. What strategies can elucidate the compound’s intermolecular interactions in complex biological matrices?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding modes to targets like cyclopropane-sensitive enzymes. Experimentally, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Cross-reference with crystallographic data from the Cambridge Structural Database (CSD) .

Q. How does the cyclopropyl group influence metabolic pathways compared to bulkier substituents?

- Methodological Answer : Conduct comparative metabolism studies using liver microsomes or hepatocytes. LC-HRMS identifies metabolites, focusing on oxidative pathways (e.g., cytochrome P450-mediated ring opening). The cyclopropyl group’s strain energy may predispose it to rapid oxidation, as seen in structurally related cycloalkylamide compounds .

Q. What computational approaches are recommended to resolve conflicting data on enantiomeric excess (ee) during synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) can model transition states to identify stereochemical bottlenecks. Pair with chiral stationary-phase HPLC (e.g., Chiralpak IA) for empirical validation. Discrepancies between predicted and observed ee values may indicate solvent or catalyst decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.